3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide
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Overview
Description
3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a piperidine ring, which is a common structural motif in many biologically active molecules, and a benzylamino group, which can participate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzylamino Group: This step involves the reaction of the piperidine derivative with benzylamine under controlled conditions to introduce the benzylamino group.
Oxidation and Amidation: The final steps involve oxidation to introduce the oxo groups and amidation to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxo groups, converting them to hydroxyl groups.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide can serve as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile building block.
Biology
In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. Its structure may mimic certain natural products, making it useful in drug discovery and development.
Medicine
Potential medicinal applications include its use as a lead compound for the development of new pharmaceuticals. The piperidine ring is a common feature in many drugs, and modifications to this compound could yield new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of materials with specific properties, such as polymers or resins. Its functional groups allow for cross-linking and other chemical modifications that can enhance material properties.
Mechanism of Action
The mechanism of action of 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The benzylamino group could participate in hydrogen bonding or hydrophobic interactions, while the piperidine ring could fit into specific binding pockets.
Comparison with Similar Compounds
Similar Compounds
3-[3-(Amino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide: Lacks the benzyl group, which may affect its reactivity and biological activity.
3-[3-(Benzylamino)-3-hydroxypropyl]-6-oxopiperidine-3-carboxamide: Contains a hydroxyl group instead of an oxo group, which could influence its chemical properties and interactions.
Uniqueness
The presence of both the benzylamino group and the piperidine ring in 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide makes it unique
Properties
Molecular Formula |
C16H21N3O3 |
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Molecular Weight |
303.36 g/mol |
IUPAC Name |
3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C16H21N3O3/c17-15(22)16(9-7-14(21)19-11-16)8-6-13(20)18-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,17,22)(H,18,20)(H,19,21) |
InChI Key |
ZBUIRBMLSAQOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1=O)(CCC(=O)NCC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
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